Tridemorph

説明

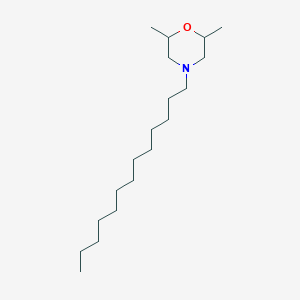

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tridemorph: A Technical Guide for Researchers

CAS Number: 24602-86-6

Chemical Name: 2,6-Dimethyl-4-tridecylmorpholine[1]

This technical guide provides an in-depth overview of the fungicide Tridemorph, designed for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a systemic fungicide belonging to the morpholine (B109124) chemical group.[2] At room temperature, it is a colorless or pale yellow oily liquid with a slight amine-like odor.[3][4][5] It is classified by the World Health Organization as a Class II "moderately hazardous" pesticide.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₉NO | [1][7] |

| Molecular Weight | 297.52 g/mol | [1][7] |

| Melting Point | < 25 °C | [3][8] |

| Boiling Point | 130-133 °C at 0.7 mmHg 139-142 °C at 1.3 mmHg 371.268 °C at 760 mmHg | [1][2] |

| Density | 0.855 - 0.86 g/cm³ | [2][9] |

| Water Solubility | 1.1 - 11.7 mg/L (at 20 °C, pH 7) | [2][9] |

| Vapor Pressure | 1.04 x 10⁻⁵ mmHg at 25°C 12 mPa at 20 °C | [2][9] |

| LogP (Octanol-Water Partition Coefficient) | 4.2 - 5.34 | [2][9] |

| pKa | 6.5 | [2][9] |

| Flash Point | 109.499 °C | [2] |

| Refractive Index | nD²⁵ 1.4568 | [1] |

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of sterols, which are essential components of these membranes.[2] Specifically, this compound targets key enzymes in the ergosterol (B1671047) biosynthesis pathway.

The primary target is sterol Δ8→Δ7-isomerase (ERG2) .[9][10] Inhibition of this enzyme leads to the accumulation of aberrant Δ8-sterols, such as ergosta-8,14-dienol, within the fungal cell membrane.[1][9][10] this compound also exhibits inhibitory activity against sterol Δ14-reductase (ERG24) .[4][10] The accumulation of these incorrect sterols alters membrane fluidity and permeability, disrupting the function of membrane-bound enzymes and ultimately leading to the cessation of fungal growth.[2]

In plants, this compound has been shown to inhibit the enzyme cycloeucalenol-obtusifoliol isomerase , which is involved in phytosterol biosynthesis.[8][11] This can lead to phytotoxic effects at high concentrations.[8]

Some studies have also suggested a secondary mode of action involving the inhibition of the respiratory chain in mitochondria, specifically targeting NADH-oxidase and the succinate-cytochrome c oxidoreductase system.[12]

Experimental Protocols

Synthesis of this compound (Commercial Process Overview)

The commercial synthesis of this compound is typically a one-step catalytic reaction.[3]

Workflow Diagram:

Methodology:

-

Charging the Reactor: Tridecanol and a suitable catalyst are added to a chemical reactor.

-

Inerting: The reactor is purged with nitrogen and hydrogen gas to create an inert atmosphere.

-

Catalyst Activation: The mixture is heated to activate the catalyst.

-

Reactant Addition: The temperature is further increased, and 2,6-dimethylmorpholine is added dropwise to the reactor.

-

Reaction: The reaction mixture is maintained at an elevated temperature until the reaction is complete.

-

Separation: The mixture is allowed to cool and settle. The catalyst is then separated from the product mixture.

-

Purification: The resulting filtrate is purified by rectification to yield this compound.[3]

Analytical Determination of this compound Residues by LC-MS/MS

This protocol outlines a method for the determination of this compound residues in fruit samples.[1]

Table 2: LC-MS/MS Instrumentation and Parameters

| Parameter | Specification |

| Chromatography System | Liquid Chromatograph |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Mobile Phase | Gradient elution with appropriate solvents (e.g., acetonitrile, water with additives) |

| Column | C18 reversed-phase column |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation Workflow:

Methodology:

-

Sample Homogenization: A representative portion of the fruit sample is homogenized.

-

Extraction: The homogenized sample is extracted with acetone using a high-speed blender.[1]

-

Centrifugation: The extract is centrifuged to separate the solid matrix from the supernatant.

-

Dilution: The supernatant is diluted five-fold with the initial mobile phase composition.[1]

-

LC-MS/MS Analysis: The diluted extract is injected into the LC-MS/MS system for analysis. Quantification is typically performed using a matrix-matched calibration curve.[1]

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a general method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Table 3: Materials and Reagents for Antifungal Assay

| Item | Description |

| Fungal Culture | Actively growing culture of the test fungus (e.g., Erysiphe graminis) |

| Growth Medium | Appropriate liquid broth (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) |

| This compound Stock Solution | A stock solution of known concentration in a suitable solvent (e.g., DMSO) |

| Microtiter Plates | Sterile 96-well microtiter plates |

| Incubator | Temperature and humidity-controlled incubator |

| Spectrophotometer | Microplate reader for measuring optical density |

Methodology:

-

Prepare Fungal Inoculum: A suspension of the test fungus is prepared in sterile broth and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).

-

Serial Dilution of this compound: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate wells using the growth medium.

-

Inoculation: Each well is inoculated with a standardized volume of the fungal suspension. A positive control (fungus in medium without this compound) and a negative control (medium only) are included.

-

Incubation: The microtiter plate is incubated under optimal conditions for fungal growth (e.g., 25-28 °C for 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Sterol Extraction and Analysis from Fungal Mycelia

This protocol describes the extraction and analysis of sterols from fungal mycelia to study the effects of this compound.

Methodology:

-

Fungal Culture and Treatment: The fungus is grown in a liquid medium to a desired growth phase. The culture is then treated with a specific concentration of this compound or a vehicle control and incubated for a defined period.

-

Mycelia Harvesting: The fungal mycelia are harvested by filtration and washed with distilled water.

-

Saponification: The mycelia are saponified by heating in an alcoholic potassium hydroxide (B78521) solution (e.g., 2.5 g KOH in 3.5 mL water, topped to 10 mL with ethanol) at 80°C for 1 hour.[9] This step is for extracting total sterols (free and esterified). For free sterols only, this step can be omitted.

-

Extraction: After cooling, the non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-hexane or chloroform.[9]

-

Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.

-

Analysis: The sterol composition is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5] The identification of different sterols is based on their retention times and mass fragmentation patterns compared to known standards.

Conclusion

This compound remains a significant fungicide due to its effective inhibition of the ergosterol biosynthesis pathway in various pathogenic fungi. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for researchers. The provided protocols offer a starting point for further investigation into its biological activity and analytical determination. As with all pesticides, appropriate safety precautions should be strictly followed during handling and experimentation.

References

- 1. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. imskolkata.org [imskolkata.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. jistox.in [jistox.in]

Tridemorph's Mechanism of Action in Fungi: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a systemic morpholine (B109124) fungicide, primarily exerts its antifungal activity by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action. Its principal targets are two key enzymes in the late stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[2] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function, leading to fungal cell death.[3][4]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital sterol exclusive to fungi, playing a crucial role in maintaining the fluidity, permeability, and integrity of the cell membrane.[5] The biosynthesis of ergosterol is a complex, multi-enzyme process, making it an ideal target for antifungal agents due to its specificity and essentiality for fungal survival.[1][6]

This compound's fungitoxic effects are a direct consequence of its interference with this pathway. Unlike azole fungicides that target the C-14α demethylation step, this compound acts on two later-stage enzymes:[7]

-

Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position in sterol precursors.

-

Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes by this compound leads to a dual detrimental effect: a significant reduction in the cellular concentration of ergosterol and a concurrent accumulation of aberrant sterol intermediates, such as Δ8-sterols and other toxic precursors.[8][9] This altered sterol profile severely disrupts the physical properties and enzymatic functions of the fungal plasma membrane, leading to increased permeability, leakage of cellular contents, and eventual cell lysis.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the late-stage ergosterol biosynthesis pathway and highlights the specific enzymatic steps inhibited by this compound.

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Quantitative Data on this compound Activity

The efficacy of this compound varies depending on the fungal species and the specific experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Parameter | Value | Reference |

| Plasmopara halstedii | Minimal Effective Concentration (Zoospores) | 0.1 - 0.5 mg/L | [4] |

| Plasmopara halstedii | Total Inhibition Concentration (Zoospores) | 30 - 60 mg/L | [4] |

| Aspergillus parasiticus | Growth Inhibition | Dose-dependent | [10] |

| Ustilago maydis | Cross-resistance with other SBIs* | Observed | [7] |

*SBI: Sterol Biosynthesis Inhibitor

Table 2: Effects of this compound on Soil Microorganisms and Nitrogen Metabolism

| Organism/Process | Parameter | This compound Concentration (ID50)* | Reference |

| Soil Ammonification (from urea) | ID50 | 45 µg/g | [11] |

| Soil Nitrite Production | ID50 | 750 µg/g | [11] |

| Micrococcus sp. (Urea Hydrolysis) | ID50 | 80 mg/L | [11] |

| Proteus sp. (Urea Hydrolysis) | ID50 | 75 mg/L | [11] |

| P. vulgaris (Urea Hydrolysis) | ID50 | 77 mg/L | [11] |

*ID50: The dose required to cause 50% inhibition.

Experimental Protocols

Elucidating the mechanism of action of this compound involves several key experimental procedures. Below are generalized protocols for the analysis of fungal sterols, a critical method for observing the effects of sterol biosynthesis inhibitors.

Protocol: Fungal Culture and this compound Treatment

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose) with the fungal species of interest.

-

Incubation: Grow the culture under optimal conditions (e.g., temperature, shaking speed) until it reaches the mid-logarithmic growth phase.

-

Treatment: Introduce this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the cultures at various concentrations (including a solvent-only control).

-

Harvesting: After a defined incubation period (e.g., 18-24 hours), harvest the fungal mycelia by filtration or centrifugation.

-

Washing and Storage: Wash the mycelia with sterile distilled water to remove residual medium and freeze-dry or store at -80°C for subsequent analysis.

Protocol: Fungal Sterol Extraction and Analysis by GC-MS

This protocol is a generalized procedure for the extraction and analysis of the non-saponifiable lipid fraction containing sterols.[12][13][14]

-

Saponification:

-

To a known weight of dried mycelia, add a 25% alcoholic potassium hydroxide (B78521) solution (e.g., in methanol/ethanol).[15]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate in an 85°C water bath for 1-2 hours to hydrolyze esterified sterols.

-

-

Extraction:

-

Allow the mixture to cool to room temperature.

-

Add an equal volume of n-heptane or petroleum ether and vortex thoroughly to extract the non-saponifiable lipids (containing the sterols).

-

Centrifuge to separate the phases and carefully collect the upper organic layer.

-

Repeat the extraction step two more times on the lower aqueous phase to ensure complete recovery.

-

-

Drying and Derivatization:

-

Pool the organic extracts and evaporate the solvent under a stream of nitrogen.

-

To enhance volatility for GC analysis, derivatize the sterol extracts by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 60-70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Evaporate the silylating agent and redissolve the derivatized sterols in a suitable solvent (e.g., hexane).

-

Inject an aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Identify and quantify individual sterols by comparing their retention times and mass spectra to those of authentic standards and library data.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for investigating the effect of this compound on fungal sterol profiles.

Caption: Workflow for Fungal Sterol Profile Analysis.

Concluding Remarks

This compound remains a significant fungicide due to its specific and potent inhibition of the fungal ergosterol biosynthesis pathway. Its dual action against both sterol Δ14-reductase and Δ8→Δ7-isomerase leads to a rapid disruption of fungal membrane structure and function. The methodologies described provide a framework for the continued study of this and other sterol biosynthesis inhibitors, which is crucial for understanding mechanisms of resistance and for the development of novel antifungal agents. While effective, it is also noted that this compound can have off-target effects, such as inhibiting nitrogen metabolism in some soil microorganisms.[11]

References

- 1. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 2. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 6. mdpi.com [mdpi.com]

- 7. apsnet.org [apsnet.org]

- 8. pjsir.org [pjsir.org]

- 9. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the fungicides this compound and vinclozolin on soil microorganisms and nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 13. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 14. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. davidmoore.org.uk [davidmoore.org.uk]

Mode of Action of Morpholine Fungicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) fungicides represent a significant class of agricultural and clinical antifungal agents. Their primary mode of action is the disruption of the fungal cell membrane's integrity and function through the inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying the activity of morpholine fungicides, focusing on their specific enzymatic targets. The document summarizes available quantitative data on their antifungal efficacy, details relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal and fungistatic activity of morpholine fungicides stems from their targeted disruption of the ergosterol biosynthetic pathway.[1][2] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Morpholine fungicides exert their effect by inhibiting two key enzymes in the later stages of this pathway.[3][4][5]

The primary enzymatic targets are:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors. Inhibition of ERG24 is considered the principal action of morpholine fungicides.[1][5]

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[1][5]

The dual inhibition of these enzymes leads to two critical consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.[2]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic blockade results in the buildup of aberrant sterol precursors, such as ignosterol, which can be toxic to the cell and further disrupt membrane function.[2][3][6]

This multi-site mode of action is a significant advantage, as it is believed to lower the risk of resistance development compared to single-target fungicides.[3][7]

Signaling Pathway Interactions: A Secondary Effect

Current research indicates that the interaction of morpholine fungicides with fungal signaling pathways is a secondary or indirect effect. The disruption of the cell membrane due to ergosterol depletion triggers cellular stress responses. Key pathways activated under such stress include:

-

High-Osmolarity Glycerol (HOG) Pathway: A conserved MAPK (Mitogen-Activated Protein Kinase) pathway that responds to various stresses, including osmotic and cell membrane stress.[8][9][10]

-

Cell Wall Integrity (CWI) Pathway: This pathway, often regulated by Protein Kinase C (PKC), is activated in response to cell wall and cell membrane perturbations to maintain cellular integrity.[11][12]

There is no substantial evidence to suggest that morpholine fungicides directly target components of these or other signaling pathways as their primary mode of action. The observed activation of these pathways is a consequence of the cellular stress induced by the primary mechanism of ergosterol biosynthesis inhibition.

Data Presentation: Antifungal Activity

While specific Ki or IC50 values for the inhibition of purified fungal sterol Δ14-reductase and Δ8→Δ7-isomerase by classical morpholine fungicides are not extensively reported in publicly available literature, the following tables summarize the in vitro antifungal activity of some morpholine derivatives against various fungal pathogens. These values provide an indication of their potency in whole-cell assays.

Table 1: In Vitro Antifungal Activity of Sila-Morpholine Analogues (µg/mL) [3]

| Compound | Organism | IC50 | MIC | MFC |

| Sila-analogue 24 | Candida albicans ATCC 24433 | 0.25 | 0.5 | 1 |

| Candida glabrata NCYC 388 | 0.5 | 1 | 2 | |

| Candida tropicalis ATCC 750 | 0.5 | 1 | 2 | |

| Cryptococcus neoformans ATCC 34664 | 0.25 | 0.5 | 1 | |

| Aspergillus niger ATCC 10578 | 1 | 2 | 4 | |

| Fenpropimorph | Candida albicans ATCC 24433 | 2 | 4 | >256 |

| Candida glabrata NCYC 388 | 4 | 8 | >256 | |

| Candida tropicalis ATCC 750 | 4 | 8 | >256 | |

| Cryptococcus neoformans ATCC 34664 | 2 | 4 | >256 | |

| Aspergillus niger ATCC 10578 | 8 | 16 | >256 | |

| Amorolfine (B1665469) | Candida albicans ATCC 24433 | 0.5 | 1 | 8 |

| Candida glabrata NCYC 388 | 1 | 2 | 16 | |

| Candida tropicalis ATCC 750 | 1 | 2 | 16 | |

| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | 8 | |

| Aspergillus niger ATCC 10578 | 2 | 4 | 32 |

IC50: Concentration causing 50% growth inhibition. MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Fungal Growth Inhibition Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Morpholine fungicide stock solution (e.g., in DMSO).

-

Target fungal strain.

-

Liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

Sterile saline or PBS.

Procedure:

-

Inoculum Preparation: Culture the fungus on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

-

Serial Dilution: Prepare serial twofold dilutions of the morpholine fungicide stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive control and an uninoculated well for a negative control (blank).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the positive control wells.

-

MIC Determination: The MIC is the lowest concentration of the fungicide at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol profile of a fungus after treatment with a morpholine fungicide.

Materials:

-

Fungal culture treated with the morpholine fungicide and an untreated control culture.

-

Saponification solution (e.g., 20% w/v KOH in 95% ethanol).

-

Organic solvent for extraction (e.g., n-hexane or cyclohexane).

-

Derivatizing agent (e.g., BSTFA with 1% TMCS).

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Lipid Extraction and Saponification: Harvest the fungal mycelia by filtration and wash with distilled water. Resuspend the mycelia in the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.

-

Sterol Extraction: After cooling, add distilled water and extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-hexane) three times. Pool the organic phases.

-

Drying and Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To the dried residue, add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers. Heat at 60-70°C for 30 minutes.

-

GC-MS Analysis: Evaporate the derivatizing agent and redissolve the residue in a suitable solvent (e.g., hexane). Inject an aliquot into the GC-MS system.

-

Data Analysis: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the relative amounts of ergosterol and accumulated precursor sterols.

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps for measuring the inhibition of sterol Δ14-reductase or Δ8→Δ7-isomerase.

Materials:

-

Fungal cell-free extract or purified enzyme preparation containing the target enzyme.

-

Substrate for the enzyme (e.g., a radiolabeled sterol precursor).

-

Cofactors (e.g., NADPH for the reductase).

-

Buffer solution.

-

Morpholine fungicide at various concentrations.

-

Scintillation cocktail and counter (if using radiolabeled substrate).

-

TLC or HPLC system for product separation.

Procedure:

-

Enzyme Preparation: Prepare a cell-free extract from the target fungus or use a purified recombinant enzyme.

-

Assay Mixture: In a reaction tube, combine the buffer, cofactors, and the morpholine fungicide at the desired concentration.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation. After a brief pre-incubation, add the substrate to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Product Analysis: Stop the reaction (e.g., by adding a strong base). Extract the sterols and separate the substrate from the product using TLC or HPLC.

-

Quantification: Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the product spot/peak.

-

Inhibition Calculation: Determine the percentage of enzyme inhibition at each fungicide concentration and calculate the IC50 value.

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by morpholine fungicides.

Caption: Experimental workflow for investigating the mode of action of morpholine fungicides.

References

- 1. Synthetically lethal interactions involving loss of the yeast ERG24: the sterol C-14 reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stress-Activated Protein Kinases in Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Stress-Activated Protein Kinases in Human Fungal Pathogens [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

Tridemorph as a Sterol Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine (B109124) fungicide, is a well-established inhibitor of sterol biosynthesis in fungi. Its primary mode of action is the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its enzymatic targets. It includes a compilation of available quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the targeted biochemical pathway and relevant experimental workflows.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that serves as a key target for many antifungal agents. This compound [(2,6-dimethyl-4-tridecyl)morpholine] is a systemic fungicide that effectively controls a range of fungal pathogens by interfering with this pathway. Understanding the precise mechanism of this compound's inhibitory action is essential for the development of new antifungal strategies and for managing the emergence of resistance.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound primarily targets the later stages of the ergosterol biosynthesis pathway. Its main inhibitory effect is on the enzyme sterol Δ8→Δ7-isomerase (ERG2) . By inhibiting this enzyme, this compound causes an accumulation of aberrant Δ8-sterols and a depletion of ergosterol in the fungal cell membrane. This alteration of the sterol profile disrupts membrane function and leads to the cessation of fungal growth.[1]

In addition to its primary target, this compound has been reported to exhibit secondary inhibitory effects on other enzymes in the pathway, including sterol Δ14-reductase (ERG24) and cycloeucalenol-obtusifoliol isomerase .[1] The accumulation of cyclopropyl (B3062369) sterols is indicative of the inhibition of cycloeucalenol-obtusifoliol isomerase.[2]

Ergosterol Biosynthesis Pathway and this compound's Sites of Action

The following diagram illustrates the late-stage ergosterol biosynthesis pathway, highlighting the primary and secondary sites of inhibition by this compound.

Quantitative Data on this compound's Inhibitory Activity

Table 1: In Vitro IC50 of this compound Against Sterol Δ8→Δ7 Isomerase

| Enzyme Source | IC50 (µM) | Reference |

| Recombinant Human EBP* | 0.015 - 54 | [3] |

*Note: EBP (emopamil binding protein) is the human ortholog of the fungal sterol Δ8→Δ7 isomerase (ERG2). Data for the fungal enzyme is not available in a tabular format.

Table 2: Dose-Response of this compound on Fungal Growth

| Fungal Species | Parameter | Concentration | Effect | Reference |

| Ustilago maydis | Mycelial Growth | Not specified | Inhibition |

Note: Specific dose-response data for this compound on the mycelial growth of various fungi is not available in a consolidated tabular format in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a sterol biosynthesis inhibitor.

Fungal Cell Culture for Antifungal Susceptibility Testing

This protocol describes the general procedure for culturing fungi to test the inhibitory effects of compounds like this compound.

Materials:

-

Fungal strain of interest

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Yeast Extract Peptone Dextrose Broth)

-

Appropriate solid culture medium (e.g., Potato Dextrose Agar)

-

Sterile culture flasks and petri dishes

-

Incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar (B569324) plate culture, inoculate a loopful of fungal mycelium or spores into a flask containing sterile liquid medium.

-

Incubation: Incubate the flask at the optimal temperature and agitation speed for the specific fungal species until it reaches the desired growth phase (e.g., early to mid-logarithmic phase).

-

Cell Density Adjustment: Measure the optical density (OD) of the culture at a specific wavelength (e.g., 600 nm) and adjust the cell suspension to a standardized concentration.

-

Antifungal Treatment: In a multi-well plate, add the standardized fungal suspension to wells containing serial dilutions of this compound. Include a solvent control (without this compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions for a defined period (e.g., 24-72 hours).

-

Growth Assessment: Determine fungal growth inhibition by measuring the optical density or by using a metabolic indicator dye (e.g., MTT).

Determination of IC50 for Fungal Growth Inhibition

This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against fungal growth.

In Vitro Assay for Fungal Sterol Δ8→Δ7 Isomerase Activity

Note: A detailed, publicly available, step-by-step protocol specifically for the in vitro assay of fungal sterol Δ8→Δ7 isomerase for the purpose of inhibitor screening was not found in the performed search. The following is a generalized conceptual workflow based on common enzyme assay principles and information from related studies.

Conceptual Workflow:

-

Enzyme Preparation:

-

Express and purify the recombinant fungal sterol Δ8→Δ7 isomerase (ERG2) protein.

-

Alternatively, prepare a microsomal fraction from the fungus of interest, which will contain the membrane-bound enzyme.

-

-

Substrate Preparation:

-

Synthesize or obtain a labeled substrate, such as [3H]-zymosterol or a fluorescently tagged sterol analog.

-

-

Inhibition Assay:

-

In a reaction mixture, combine the enzyme preparation, the labeled substrate, and varying concentrations of this compound. Include a control without the inhibitor.

-

Incubate the reaction for a specific time at the optimal temperature.

-

-

Product Separation and Detection:

-

Stop the reaction.

-

Extract the sterols from the reaction mixture.

-

Separate the substrate and the product (Δ7-sterol) using a chromatographic method (e.g., HPLC or TLC).

-

Quantify the amount of product formed by measuring the label (e.g., radioactivity or fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each this compound concentration.

-

Plot the inhibition data to determine the IC50 and/or the inhibition constant (Ki).

-

Quantification of Ergosterol by HPLC

This protocol details a common method for extracting and quantifying ergosterol from fungal cells, which is a reliable way to assess the impact of sterol biosynthesis inhibitors.

Materials:

-

Fungal cell culture treated with and without this compound

-

Potassium hydroxide (B78521) (KOH)

-

n-Heptane or Hexane (B92381)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Ergosterol standard

-

Vortex mixer

-

Centrifuge

-

Water bath

Procedure:

-

Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation. Wash the cell pellet with distilled water and lyophilize or record the wet weight.

-

Saponification: Resuspend the cell pellet in a solution of 10% (w/v) KOH in methanol. Incubate in a water bath at 80-85°C for 1-2 hours to saponify the lipids.

-

Sterol Extraction: After cooling, add a volume of water and an equal volume of n-heptane or hexane to the mixture. Vortex vigorously for several minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the upper organic layer containing the sterols. Repeat the extraction of the aqueous phase to maximize recovery.

-

Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with an isocratic mobile phase (e.g., 100% methanol) at a constant flow rate.

-

Detect ergosterol by its absorbance at approximately 282 nm.

-

-

Quantification: Compare the peak area of the ergosterol in the sample to a standard curve generated from known concentrations of an ergosterol standard.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in fungi, with its primary target being the sterol Δ8→Δ7-isomerase. The resulting depletion of ergosterol and accumulation of aberrant sterols disrupt fungal cell membrane integrity and function, leading to its fungicidal activity. While the qualitative mechanism of action is well-understood, there is a need for more comprehensive, publicly available quantitative data on the inhibitory effects of this compound against a broader range of fungal species and their specific enzymes. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the activity of this compound and other sterol biosynthesis inhibitors, contributing to the development of novel antifungal therapies.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of sterol delta8-delta7 isomerase proteins with [3H]ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridemorph's Impact on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine-based systemic fungicide, is widely utilized for the control of various fungal pathogens, notably Erysiphe graminis (powdery mildew) in cereal crops. Its efficacy stems from the targeted disruption of ergosterol (B1671047) biosynthesis, an essential pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its specific enzymatic targets within the ergosterol pathway. It details the biochemical consequences of inhibition, presents available quantitative data, outlines key experimental protocols for research, and provides visual representations of the pathway and experimental workflows.

The Ergosterol Biosynthesis Pathway: A Brief Overview

Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It modulates membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process beginning with acetyl-CoA. A critical segment of this pathway, and the target of many antifungal agents, is the conversion of lanosterol (B1674476) to ergosterol. This late-stage pathway involves a series of demethylations, isomerizations, and desaturations. Due to its essential nature and its absence in plants and animals, the ergosterol biosynthesis pathway is a prime target for the development of selective antifungal compounds.

Tridemorph: A Technical Guide to its Molecular Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph is a systemic agricultural fungicide belonging to the morpholine (B109124) class of chemicals. First developed in the 1960s, it is primarily used to control fungal pathogens such as powdery mildew in cereals and Mycosphaerella species in bananas.[1][2] Its fungicidal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.[3] This technical guide provides an in-depth overview of this compound's molecular structure, physicochemical properties, synthesis, and key mechanisms of action, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

This compound, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is a tertiary amino compound.[1] The commercial product is typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl group consists of C11–C14 homologues, with the C13 (tridecyl) chain comprising 60–70% of the mixture.[4][5] The presence of two chiral centers at the C2 and C6 positions of the morpholine ring means that this compound exists as a mixture of stereoisomers.[4]

The molecular formula for the primary component is C₁₉H₃₉NO.[2]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₉NO | [2] |

| Molecular Weight | 297.527 g/mol | [2] |

| IUPAC Name | 2,6-Dimethyl-4-tridecylmorpholine | [2] |

| CAS Number | 81412-43-3 (mixture), 24602-86-6 (isomer) | [4][5] |

| Appearance | Oily liquid, pale yellow to amber | [6] |

| Melting Point | < 25 °C | [1] |

| Boiling Point | 130-133 °C @ 0.7 mmHg | - |

| pKa | 6.5 | - |

| Canonical SMILES | CCCCCCCCCCCCCN1CC(OC(C1)C)C | [4] |

| InChIKey | YTOPFCCWCSOHFV-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The commercial synthesis of this compound is achieved through a one-step catalytic reaction between tridecanol (B155529) and 2,6-dimethylmorpholine (B58159).[4] This process involves the formation of a C-N bond via reductive amination.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the process described in the patent literature.[6]

-

Reactor Preparation : Charge a suitable reactor with tridecanol and the selected catalyst.

-

Inerting : Purge the reactor with nitrogen gas, followed by hydrogen gas, to create an inert atmosphere.

-

Catalyst Activation : Heat the reactor contents to 180-200°C and maintain this temperature for approximately 30 minutes to activate the catalyst.

-

Reaction Initiation : Increase the temperature of the reaction mixture to 200-280°C.

-

Reagent Addition : Begin the dropwise addition of 2,6-dimethylmorpholine to the reactor while maintaining the temperature between 200-280°C.

-

Reaction Completion : Continue the reaction at 200-280°C until the reaction reaches its endpoint, which can be monitored by appropriate analytical techniques (e.g., GC analysis of aliquots).

-

Separation : Once the reaction is complete, allow the mixture to stand and settle for approximately 8 hours. Separate the catalyst from the liquid product mixture via filtration or decantation.

-

Purification : Purify the resulting filtrate by rectification (distillation) to yield the final this compound product.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting fungal cell membrane integrity and cellular respiration.

Inhibition of Ergosterol Biosynthesis

The primary mode of fungicidal action for this compound is the disruption of ergosterol biosynthesis.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This compound specifically inhibits two key enzymes in the late stages of the ergosterol pathway:

-

Sterol Δ¹⁴-reductase (ERG24)

-

Sterol Δ⁸→Δ⁷-isomerase (ERG2) [7]

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the fungal cell membrane, leading to cell death.[3]

Inhibition of Mitochondrial Respiration

In addition to its effects on sterol synthesis, this compound has been shown to inhibit the mitochondrial respiratory chain. Studies on beef heart mitochondria have demonstrated that this compound has two distinct sites of action on the electron transport chain:[8]

-

Complex I (NADH:ubiquinone oxidoreductase) : Inhibition at this site is similar to that of rotenone.

-

Complex III (Ubiquinone:cytochrome c oxidoreductase) : Inhibition at this site is analogous to that of antimycin A.

This dual inhibition disrupts the flow of electrons, impairs the generation of the proton gradient across the inner mitochondrial membrane, and ultimately halts ATP synthesis, contributing to its fungicidal effect.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. davidmoore.org.uk [davidmoore.org.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Tridemorph Fungicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridemorph is a systemic morpholine (B109124) fungicide developed in the 1960s, primarily used to control powdery mildew in cereals and other fungal diseases in various crops. Its fungicidal activity stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining membrane integrity. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and mechanism of action of this compound, tailored for a technical audience. It includes detailed experimental protocols derived from established synthesis routes, quantitative data presented in structured tables, and visual diagrams of the synthesis workflow and biochemical pathways to facilitate understanding.

Discovery and History

This compound (N-tridecyl-2,6-dimethylmorpholine) was developed by the German chemical company BASF in the 1960s and subsequently commercialized under the trade name Calixin.[1][2][3] It emerged from research programs focused on developing systemic fungicides capable of being absorbed and translocated within the plant to provide both protective and eradicant action against fungal pathogens.[4] this compound proved particularly effective against Erysiphe graminis, the causal agent of powdery mildew in cereals.[1][3] It also found applications in controlling Mycosphaerella species in bananas and other fungal diseases in tea and rubber.[1][5] The commercial product is a racemic mixture of C11-C14 4-alkyl-2,6-dimethylmorpholine homologs, with the 4-tridecyl component (C19H39NO) comprising 60-70% of the mixture.[6][7]

Chemical Synthesis

The primary industrial synthesis of this compound involves the N-alkylation of 2,6-dimethylmorpholine (B58159) with a tridecyl derivative. The most common method is a reductive amination reaction between 2,6-dimethylmorpholine and tridecanol (B155529).

Synthesis Workflow

The general workflow for the commercial production of this compound is a one-step catalytic reaction. This process is efficient and provides the basis for large-scale manufacturing.

Caption: General workflow for the catalytic synthesis of this compound.

Experimental Protocol: Reductive Amination of 2,6-Dimethylmorpholine

The following protocol is a representative procedure based on established industrial synthesis methods.[4]

Materials:

-

Tridecanol

-

2,6-Dimethylmorpholine (cis/trans mixture)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Raney Nickel or a similar hydrogenation catalyst

-

High-pressure reactor equipped with a stirrer, heating mantle, and gas inlets.

Procedure:

-

Reactor Preparation: The high-pressure reactor is charged with tridecanol and the hydrogenation catalyst.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas, to create an inert atmosphere and prepare for the reaction.

-

Catalyst Activation & Initial Heating: The mixture is heated under stirring to activate the catalyst. The temperature is then raised further to the target reaction temperature (e.g., 180-220°C).

-

Reactant Addition: 2,6-Dimethylmorpholine is added dropwise to the heated mixture while maintaining the reaction temperature and hydrogen pressure.

-

Reaction: The reaction is allowed to proceed at the elevated temperature and pressure for several hours until completion, which can be monitored by analyzing aliquots (e.g., via GC-MS) for the disappearance of the starting materials. Water is formed as a byproduct and may be removed during the reaction.

-

Cooling and Depressurization: After completion, the reactor is cooled to a safe temperature (e.g., 80-100°C), and the pressure is carefully released.

-

Catalyst Removal: The reaction mixture is allowed to settle. The crude product is then separated from the solid catalyst by filtration.

-

Purification: The filtrate, containing the crude this compound, is purified by vacuum distillation (rectification) to yield the final product as a clear, oily liquid.

Quantitative Data

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its formulation, application, and environmental fate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₉NO | [1][2] |

| Molecular Weight | 297.52 g/mol | [2][6] |

| Physical State | Oily Liquid | [3][6] |

| Melting Point | < 25 °C | [1][3] |

| Boiling Point | 134 °C at 0.5 mmHg; 130-133 °C at 0.7 mmHg | [6][8] |

| Density | 0.855 g/cm³ | [9] |

| Water Solubility | 11.7 mg/L (at 20°C, pH 7) | [9] |

| logP (Octanol-Water Partition) | 5.34 | [9] |

| pKa | 6.5 | [9][10] |

Fungicidal Activity

This compound is effective against a range of fungal pathogens. The following data, while not exhaustive, indicates its primary targets. (Note: Specific EC₅₀ values are sparsely available in public literature; the table reflects its known control spectrum).

| Pathogen | Disease | Crop(s) | Reference(s) |

| Erysiphe graminis | Powdery Mildew | Cereals | [1][3][5] |

| Mycosphaerella spp. | Sigatoka Leaf Spot | Bananas | [1][5][11] |

| Corticium salmonicolor | Pink Disease | Tea | [1][5] |

| Exobasidium vexans | Blister Blight | Tea | [5] |

| Oidium heveae | Powdery Mildew | Rubber (Hevea) | [5] |

Mechanism of Action

This compound belongs to the class of Sterol Biosynthesis Inhibitors (SBIs). Its primary mode of action is the disruption of the fungal cell membrane by inhibiting the ergosterol (B1671047) biosynthesis pathway.[5] Ergosterol is the principal sterol in fungal membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and function.

This compound specifically targets two key enzymes in the later stages of the ergosterol pathway:

-

Sterol Δ¹⁴-reductase: This enzyme reduces the double bond at the C-14 position.

-

Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[5][12]

Inhibition of these enzymes leads to the accumulation of aberrant sterol precursors (such as Δ⁸-sterols and 9β,19-cyclopropyl sterols) within the fungal cell.[12][13][14] These alternative sterols cannot fulfill the structural role of ergosterol, resulting in altered membrane permeability, disruption of cellular processes, and ultimately, the cessation of fungal growth.

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

References

- 1. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Fungicide - Reliable Plant Protection at Attractive Prices [nacchemical.com]

- 4. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 5. This compound 75% EC [rayfull.net]

- 6. This compound [drugfuture.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. accustandard.com [accustandard.com]

- 9. This compound|lookchem [lookchem.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. A Short History of Fungicides [apsnet.org]

- 12. pjsir.org [pjsir.org]

- 13. The action of the systemic fungicides this compound and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridemorph IUPAC name and synonyms

This technical guide provides a comprehensive overview of the fungicide Tridemorph, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, physicochemical properties, toxicological data, mechanism of action, and available experimental methodologies.

Chemical Identity: IUPAC Name and Synonyms

This compound is a systemic fungicide belonging to the morpholine (B109124) class.[1] Its chemical identity is defined by its IUPAC name and a range of synonyms used in technical and commercial contexts.

The preferred IUPAC name for the primary active component is 2,6-Dimethyl-4-tridecylmorpholine .[2] However, commercial this compound is typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl group is a combination of C11–C14 homologues. The tridecyl (C13) homologue constitutes 60–70% of this mixture.[3] The Preferred Identification Name (PIN) for the major component is (2RS,6RS)-2,6-dimethyl-4-tridecylmorpholine.

This compound is known by a variety of synonyms, which are listed below:

-

Calixin[4]

-

Calixine[4]

-

Tridemorphe[3]

-

Kalixin[4]

-

F 220 (fungicide)[4]

-

Tridemorf[4]

-

BASF 220F[4]

-

4-Tridecyl-2,6-dimethylmorpholine[4]

-

BAS 2203F[5]

-

N-Tridecyl-2,6-dimethylmorpholin[4]

-

Elbamorph[5]

CAS Registry Numbers:

-

81412-43-3: For the reaction mixture (this compound)[1]

-

24602-86-6: Originally for the single isomer 2,6-dimethyl-4-tridecylmorpholine[2][3]

Quantitative Data

This section summarizes the key physicochemical and toxicological data for this compound in tabular format for ease of reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₉NO (major component) | [1][2][3] |

| Molar Mass | 297.527 g·mol⁻¹ | [2] |

| Physical State | Oily liquid | [6] |

| Boiling Point | 130-133 °C at 0.7 mmHg; 139-142 °C at 1.3 mmHg | [4] |

| Melting Point | < 25 °C | [7] |

| Density | 0.855 g/cm³ | [8] |

| Vapor Pressure | 1.04 x 10⁻⁵ mmHg at 25 °C | [8] |

| Water Solubility | 11.7 mg/L (pH 7 at 20 °C) | [8] |

| LogP (Octanol-Water Partition Coefficient) | 5.34450 | [8] |

| pKa | 6.5 | [8] |

| Refractive Index | 1.449 | [8] |

| Flash Point | 109.499 °C | [8] |

Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 500 mg/kg | Rat | [9] |

| Dermal LD₅₀ | 4000 mg/kg | Rat | [9] |

| Inhalation LC₅₀ (4h) | 4.5 mg/L | Rat | [9] |

| Oral Acute Reference Dose (RfDoa) | 0.02 mg/kg-day | - | [7] |

| Oral Chronic Reference Dose (RfDoc) | 0.01 mg/kg-day | - | [7] |

| Algae Acute EC₅₀ (72h) | 0.28 mg/L | - | [9] |

| Algae Chronic NOEC (96h) | 0.015 mg/L | - | [9] |

Note: this compound is classified by the World Health Organization as a Class II "moderately hazardous" pesticide.[2] It has been shown to have teratogenic effects in high doses.[7]

Mechanism of Action

This compound acts as a systemic fungicide with eradicant and protective properties.[3] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[5] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.

Specifically, this compound targets two key enzymes in the ergosterol biosynthesis pathway:

-

Sterol-Δ¹⁴-reductase: This enzyme is involved in the reduction of sterols.

-

Δ⁸ to Δ⁷-isomerase: This enzyme catalyzes the isomerization of sterols.[5]

Inhibition of these enzymes leads to an accumulation of abnormal sterol precursors and a depletion of ergosterol, ultimately disrupting membrane function and integrity.[1] In maize, for example, treatment with this compound leads to a dramatic accumulation of 9β,19-cyclopropyl sterols instead of the usual Δ⁵-sterols.[10]

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary or published in specific research articles. However, this section outlines the general methodologies for its synthesis and analysis based on available information.

Synthesis

The commercial production of this compound typically involves a one-step catalytic reaction.[1]

Reactants:

-

Tridecanol

Process Overview:

-

Tridecanol and a catalyst are added to a reactor.

-

The reactor is purged with nitrogen and hydrogen to create an inert atmosphere.

-

The mixture is heated to activate the catalyst.

-

The temperature is further raised while 2,6-dimethylmorpholine is added dropwise.

-

The reaction proceeds at an elevated temperature until completion.

-

The mixture is allowed to settle, and the catalyst is separated.

-

The resulting filtrate is purified through rectification to yield this compound.[1]

Analytical Methods

Several analytical methods are employed for the detection and quantification of this compound in various matrices.

4.2.1. Thin-Layer Chromatography (TLC)

A common method for the qualitative detection of this compound in biological materials.[11]

General Procedure:

-

Extraction: this compound is extracted from the sample using a suitable organic solvent.

-

Spotting: The extract is spotted onto a TLC plate.

-

Development: The plate is developed in a solvent system to separate the components.

-

Visualization: The plate is sprayed with a chromogenic reagent to visualize the this compound spot.

-

Reagents: Iodine in chloroform (B151607) followed by a starch solution (yields a blue spot), methyl orange (yellow spot), or bromophenol blue (intense blue spot).[11][12]

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method for the quantitative determination of this compound residues in samples like tea, bananas, and oranges.[13][14]

General Workflow:

-

Sample Preparation:

-

Hydration of the sample.

-

Extraction of this compound with a solvent like acetonitrile.

-

Partitioning with saline water.

-

-

Purification:

-

Clean-up of the extract using a solid-phase extraction (SPE) cartridge (e.g., aminopropyl (NH₂)).[13]

-

-

Analysis:

-

Injection of the purified sample into an LC-MS/MS system.

-

Separation via liquid chromatography.

-

Detection and quantification using tandem mass spectrometry.

-

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

References

- 1. This compound (Ref: BAS 2205-F) [sitem.herts.ac.uk]

- 2. primaryinfo.com [primaryinfo.com]

- 3. Supply Fungicide this compound, this compound 675g/L EC, this compound fungicide, this compound fungicide uses, this compound price, pesticide suppliers [essencechem.com]

- 4. This compound [drugfuture.com]

- 5. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound (Ref: BAS 2205-F)-Pesticide database [wppdb.com]

- 10. Manipulation by this compound, a systemic fungicide, of the sterol composition of maize leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Tridemorph Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridemorph, a systemic fungicide, in various solvents. The information is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental methodologies, and an understanding of its biochemical mode of action.

Physicochemical Properties of this compound

This compound is a morpholine (B109124) fungicide primarily used to control powdery mildew in cereals and other crops.[1] It is a systemic eradicant with protective and curative action.[2] The technical product is a reaction mixture of C11-C14 4-alkyl-2,6-dimethylmorpholine homologues, with the 4-tridecyl isomers comprising 60-70% of the mixture.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₉NO | [1][5] |

| Molecular Weight | 297.52 g/mol | [1][4][5] |

| Appearance | Colorless to yellowish oily liquid with a slight amine odor | [6] |

| Melting Point | < 25 °C | [1][6] |

| Boiling Point | 134 °C at 66.65 Pa | [3] |

| Vapor Pressure | 1.27 x 10⁻² Pa (20 °C) | |

| pKa | 7.5 (basic, 20 °C) | [7] |

Solubility of this compound

The solubility of a compound is a critical parameter in its formulation, application, and environmental fate. This section details the solubility of this compound in aqueous and organic solvents.

Aqueous Solubility

The solubility of this compound in water is low and can be influenced by pH and temperature. The available data presents some variability, which is common for technical-grade active ingredients.

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |

| Water | 20 | 7 | 1.1 | [2] |

| Water | 20 | 7 | 11.7 | [5][7] |

Solubility in Organic Solvents

| Solvent | Solubility | Source |

| Acetone | Soluble / Miscible | [2][7] |

| Benzene | Soluble | [7] |

| Chloroform | Soluble | [7] |

| Cyclohexane | Miscible | [7] |

| Diethyl Ether | Miscible | [7] |

| Ethanol | Soluble / Miscible | [2][7] |

| Ethyl Acetate | Miscible | [2][7] |

| Olive Oil | Miscible | [7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and well-documented experimental protocols. The following sections describe the methodologies for determining the aqueous and organic solubility of this compound.

Aqueous Solubility Determination (OECD Guideline 105)

The determination of water solubility for chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105. The two primary methods described are the Column Elution Method and the Flask Method. Given the expected low solubility of this compound, the Flask Method is generally more appropriate.

Flask Method Protocol:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a flask containing deionized water of a known high purity. The amount of excess solid should be sufficient to remain undissolved at equilibrium.

-

The flask should be of a suitable size to allow for adequate agitation.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. This may take 24 to 48 hours or longer.

-

Use a mechanical shaker or a magnetic stirrer for agitation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the solution at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from the clear, supernatant aqueous phase.

-

Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) or UV-Vis Spectrophotometry.

-

-

Data Reporting:

-

Report the solubility as the average of at least three replicate determinations, along with the standard deviation.

-

Specify the experimental conditions, including temperature, pH, and the analytical method used.

-

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.

Shake-Flask Method Protocol:

-

Preparation:

-

Add an excess amount of this compound to a series of flasks, each containing a different organic solvent of interest (e.g., acetone, ethanol, dichloromethane, hexane, toluene).

-

Ensure the solvents are of high purity.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-